2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
Its structure features:
- A thieno[3,2-d]pyrimidin-4-one core with a 2-methoxyethyl group at position 3 and a methyl group at position 5.
- A sulfanyl-acetamide side chain at position 2, substituted with a 4-methoxyphenyl group.
The methoxyethyl and 4-methoxyphenyl substituents enhance solubility compared to non-polar analogs, while the thioether linkage may improve metabolic stability . Although direct pharmacological data for this compound is unavailable in the provided evidence, its structural features align with derivatives studied for enzyme modulation and cytotoxicity .
Properties
IUPAC Name |
2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-12-10-15-17(28-12)18(24)22(8-9-25-2)19(21-15)27-11-16(23)20-13-4-6-14(26-3)7-5-13/h4-7,12H,8-11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKATGVHVFCPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. The starting materials often include 2-methoxyethylamine, 4-methoxyphenylacetic acid, and various reagents to facilitate the formation of the thieno[3,2-d]pyrimidine core. The reaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The process generally requires controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Cyclopenta-Fused Thienopyrimidine ()
- Structure: 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide.
- Key Differences: A cyclopenta ring fused to the thienopyrimidine core, increasing rigidity and reducing conformational flexibility. 4-Chlorophenyl group at position 3 (vs. 2-methoxyethyl in the target compound). Acetamide linked to a 2-ethyl-6-methylphenyl group (vs. 4-methoxyphenyl).
- Implications : The fused cyclopenta ring may enhance binding to planar enzyme pockets but reduce solubility .
Thieno[2,3-d]pyrimidinone Derivatives ()
- : 2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide. Differences:
- Ethyl and phenyl substituents at positions 6 and 3 (vs. methyl and methoxyethyl).
4-Nitrophenyl acetamide (electron-withdrawing vs. electron-donating 4-methoxyphenyl).
- : 2-({3-Ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide. Differences:
- Ethyl and phenyl groups at positions 3 and 6 (vs. methoxyethyl and methyl).
- 4-Ethylphenyl acetamide (hydrophobic vs. polar methoxy).
Substituent Variations
Acetamide Modifications ()
- : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide.
- Differences :
- Dihydropyrimidinone core (vs. thienopyrimidinone).
Dichlorophenyl acetamide (electron-withdrawing Cl vs. methoxy).
- : N-(2-Chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide. Differences:
- (3-Methoxyphenyl)methyl group at position 3 (vs. 2-methoxyethyl).
- 2-Chloro-4-methylphenyl acetamide (bulky substituent vs. 4-methoxyphenyl).
Comparative Data Table
*Estimated based on structural similarity.
Research Findings and Implications
Biological Activity
The compound 2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound features a thienopyrimidine core with various substituents that influence its biological properties. The structural formula can be represented as follows:
Antitumor Activity
Research has indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antitumor activity. In a study involving various synthesized compounds, it was found that certain derivatives showed inhibition of tumor growth in sarcoma models. For example, compounds similar to the target compound inhibited the growth of Sarcoma 180 by approximately 19% to 35% at specific dosages (p≥0.05), with some compounds demonstrating higher efficacy .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. A related study highlighted that thienopyrimidine derivatives displayed significant antibacterial and antimycobacterial activity against strains like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds were determined, indicating their effectiveness against various microbial strains .
The biological mechanisms underlying the activity of thienopyrimidine derivatives often involve interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to the inhibition of enzymatic activity or modulation of signal transduction pathways associated with cell proliferation and apoptosis .
Case Studies and Research Findings
-
Antitumor Efficacy Study :
Compound LD100 (mg/kg) MTD (mg/kg) Dose (mg/kg) TGI (%) Compound 4 2500 1750 250 61.0 Compound 5 >2500 - 250 19.0 Compound 6a 2000 1200 150 21.2 - Antimicrobial Screening :
Discussion
The biological activities of This compound suggest its potential as a therapeutic agent in oncology and infectious disease contexts. The compound's unique structure allows it to interact with biological targets effectively.
Q & A
Q. What are the key considerations for optimizing the synthesis of this thieno[3,2-d]pyrimidine derivative?
- Methodological Answer: Synthesis optimization should focus on regioselective sulfanyl group introduction and acetamide coupling. A stepwise approach is recommended:
Core scaffold preparation: Start with cyclization of substituted thiophene and pyrimidine precursors under acidic conditions (e.g., POCl₃) to form the thieno[3,2-d]pyrimidin-4-one core .
Sulfanyl incorporation: Use nucleophilic substitution with mercaptoacetic acid derivatives, ensuring pH control (pH 7–8) to avoid side reactions .
Acetamide coupling: Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfanyl intermediate and 4-methoxyaniline, monitoring reaction progress via TLC or HPLC .
Critical Parameters: Temperature (60–80°C for cyclization), solvent polarity (DMF for coupling), and stoichiometric ratios (1:1.2 for sulfanyl group addition).
Q. How can researchers characterize the molecular structure and confirm regioselectivity?
- Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR: ¹H/¹³C NMR to verify substituent positions (e.g., methoxyethyl group at C3 vs. C6) .
- X-ray crystallography: Resolve ambiguity in sulfanyl group orientation and confirm hydrogen bonding between the acetamide moiety and pyrimidine ring .
- Mass spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 5 ppm error) .
Q. What solvents and conditions are optimal for solubility testing?
- Methodological Answer: Screen solvents systematically (Table 1):
Advanced Research Questions
Q. How can computational modeling predict reactivity and guide synthetic routes?
- Methodological Answer: Use quantum chemical calculations (DFT at B3LYP/6-31G* level) to:
- Map electrostatic potential surfaces for sulfanyl group reactivity .
- Simulate transition states for regioselective cyclization (e.g., Gibbs free energy differences between possible intermediates) .
Case Study: highlights ICReDD’s approach, integrating computed reaction paths (e.g., activation barriers <20 kcal/mol) with experimental validation to reduce trial-and-error steps .
Q. How to resolve contradictions in biological activity data across assay platforms?
- Methodological Answer: Conduct cross-platform validation:
In vitro vs. in silico: Compare enzyme inhibition (e.g., kinase assays) with molecular docking results (AutoDock Vina) to identify false positives .
Dose-response curves: Ensure consistency in IC₅₀ values (e.g., ±10% deviation across replicates) and account for solvent effects (e.g., DMSO <0.1% v/v) .
Meta-analysis: Use tools like RevMan to statistically aggregate data from heterogeneous studies (e.g., p <0.05 for activity trends) .
Q. What strategies improve regioselectivity in thieno[3,2-d]pyrimidine functionalization?
- Methodological Answer:
- Steric directing groups: Introduce bulky substituents (e.g., tert-butyl) at C6 to bias sulfanyl addition to C2 .
- Catalytic control: Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, leveraging computational predictions of site accessibility .
- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at electron-deficient positions .
Q. How to assess stability under physiological and storage conditions?
- Methodological Answer: Perform accelerated degradation studies:
- Thermal stability: Heat at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., loss of acetamide moiety >5% indicates instability) .
- Photostability: Expose to UV light (320–400 nm) for 48 hr; quantify degradation using LC-MS .
Storage Recommendations: -20°C under argon, shielded from light; avoid aqueous buffers for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
